

Application Notes: Fingolimod (FTY720) in Multiple Sclerosis Research Models

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Compound of Interest

Compound Name: MS8535

Cat. No.: B12372420

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Sclerosis (MS) is a chronic, immune-mediated inflammatory and neurodegenerative disease of the central nervous system (CNS).[1] The most widely utilized animal model for studying the pathophysiology of MS and for preclinical evaluation of novel therapeutics is Experimental Autoimmune Encephalomyelitis (EAE).[2][3] Fingolimod (FTY720), marketed as Gilenya®, is a first-in-class, orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator.[2][4] It is an FDA-approved treatment for relapsing-remitting forms of MS and serves as a critical tool and positive control in EAE-based research.[5][6][7]

Mechanism of Action

Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, fingolimod-phosphate.[2][4][8] This active form is a structural analog of the endogenous lipid mediator, sphingosine 1-phosphate (S1P), and acts as a potent modulator at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][8]

The primary therapeutic mechanism of Fingolimod involves its action as a functional antagonist of the S1P1 receptor on lymphocytes.[2][3][4][9] Fingolimod-phosphate binds with high affinity to S1P1, leading to its internalization and degradation.[4][9] This renders lymphocytes unresponsive to the natural S1P gradient that is essential for their egress from secondary lymphoid organs.[2][4][5] Consequently, Fingolimod causes a reversible sequestration of

lymphocytes, particularly naive and central memory T cells, within the lymph nodes.[\[4\]](#)[\[5\]](#) This sequestration significantly reduces the number of circulating autoaggressive lymphocytes, including pathogenic T helper 17 (Th17) cells, thereby limiting their infiltration into the CNS to cause inflammation and demyelination.[\[4\]](#)[\[5\]](#)

Furthermore, due to its lipophilic nature, Fingolimod can cross the blood-brain barrier.[\[2\]](#)[\[4\]](#)[\[9\]](#) Within the CNS, it can directly modulate S1P receptors expressed on neural cells.[\[2\]](#)[\[3\]](#) Studies suggest that Fingolimod's interaction with S1P1 on astrocytes can reduce astrogliosis, a hallmark of neurodegeneration in MS.[\[4\]](#)[\[9\]](#)[\[10\]](#) It may also exert protective or regenerative effects on oligodendrocytes via S1P1 and S1P5 modulation.[\[4\]](#)[\[9\]](#)

Data Presentation

Table 1: Fingolimod (FTY720) Compound Profile

Property	Description
Compound Name	Fingolimod (FTY720)
Target(s)	Sphingosine-1-Phosphate Receptors (S1PR1, S1PR3, S1PR4, S1PR5). [2] [8]
Primary Mechanism	Functional antagonist of S1P1 receptor, leading to lymphocyte sequestration in lymph nodes. [2] [4] [9]
Formulation	Oral (approved for human use); typically administered via oral gavage, intraperitoneal (i.p.) injection, or in drinking water for preclinical models. [8] [11] [12]
Key Application in MS	Reduction of relapse rate and disability progression in relapsing-remitting MS; positive control in EAE models. [3] [5] [11]

Table 2: Summary of In Vivo Efficacy of Fingolimod (FTY720) in EAE Models

EAE Model (Mouse Strain)	Dose & Route	Treatment Regimen	Key Findings
MOG35-55 (C57BL/6)	0.3 mg/kg, Oral (in drinking water)	Prophylactic: From day 7 post-immunization (d.p.i.) for 14 days.	Significantly reduced clinical symptoms and ameliorated spinal cord inflammation and demyelination.[11]
MOG35-55 (C57BL/6)	0.3 mg/kg, Oral (in drinking water)	Therapeutic: From day 21 d.p.i. for 14 days.	Significantly reduced the clinical score compared to untreated EAE mice, with a 60.3% reduction in the total clinical score by day 35.[11]
MOG35-55 (C57BL/6)	0.3 mg/kg/day, Oral gavage	Prophylactic: From day 2 d.p.i.	9 out of 10 mice did not develop any clinical symptoms. The average clinical score on Day 21 was 0.25, compared to 2.7 in the vehicle group. [13]
MOG35-55 (C57BL/6)	3 and 10 mg/kg, Oral	Prophylactic: Daily administration.	Suppressed disease onset and prevented axon and myelin damage.[14]
MOG35-55 (C57BL/6)	1 mg/kg, i.p. injection	Therapeutic: Daily from D15 to D34 post-EAE induction.	Significantly reversed mechanical and cold hypersensitivity associated with neuropathic pain in the EAE model.[8]

Table 3: Cellular and Pathological Effects of Fingolimod (FTY720) in the EAE Model

Pathological Feature	Effect of Fingolimod (FTY720) Treatment
CNS Inflammation	Significantly reduces the infiltration of immune cells (lymphocytes) into the spinal cord. [1]
Demyelination	Ameliorates demyelination in the spinal cord of EAE mice in both prophylactic and therapeutic settings. [1] [10] [11]
Astrogliosis	Reduces the activation of astrocytes (GFAP immunoreactivity) in the spinal cord. [8] [10] Efficacy in EAE requires S1P1 modulation on astrocytes. [10]
Microglial Activation	Decreases the activation of microglia (Iba1 immunoreactivity) in the spinal cord of EAE mice. [8]
Axonal Loss	Prophylactic treatment prevents axonal damage. [10] [14]

Experimental Protocols

Protocol 1: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the active induction of EAE, a widely used model for chronic MS.

Materials:

- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX) from Bordetella pertussis
- Phosphate-Buffered Saline (PBS), sterile
- Female C57BL/6 mice, 8-10 weeks old

Procedure:

- **Immunization Emulsion Preparation:** Prepare an emulsion by mixing MOG35-55 (final concentration 1-2 mg/mL) with an equal volume of CFA. Emulsify using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).
- **Immunization (Day 0):** Subcutaneously inject 100-200 μ L of the MOG35-55/CFA emulsion, typically split over two sites on the flank.
- **Pertussis Toxin Administration:** On Day 0 and Day 2 post-immunization, administer Pertussis toxin (typically 100-200 ng per mouse) via intraperitoneal (i.p.) injection. This is crucial for breaking the blood-brain barrier tolerance.
- **Monitoring:** Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization. Record body weight and clinical scores.

Protocol 2: Administration of Fingolimod (FTY720) in EAE Mice

Materials:

- Fingolimod (FTY720) hydrochloride
- Vehicle (e.g., sterile water, PBS, or saline)

Preparation:

- Dissolve Fingolimod in the chosen vehicle to the desired stock concentration. For oral gavage, a final volume of 100-200 μ L is typical. For administration in drinking water, calculate the required amount based on average daily water consumption to achieve the target dose (e.g., 0.3 mg/kg).[\[11\]](#)

Administration Regimens:

- **Prophylactic Treatment:** Begin administration before the expected onset of clinical signs. A typical start time is between Day 2 and Day 7 post-immunization.[\[11\]](#)[\[13\]](#) Continue daily

administration for the duration of the study (e.g., 14-28 days).

- Therapeutic Treatment: Begin administration after the onset of definite clinical signs (e.g., when mice reach a clinical score of 1.0 or 2.0).^[11] This regimen tests the ability of the compound to reverse or halt existing disease. Continue daily administration following onset.

Protocol 3: Assessment of EAE Clinical Score

Clinical signs of EAE are typically scored daily using a standardized 0-5 scale to quantify disease severity.^[12]

Standard EAE Clinical Scoring Scale:

- 0.0: No clinical signs
- 0.5: Distal limp tail
- 1.0: Completely limp tail
- 1.5: Limp tail and hindlimb weakness (unsteady gait)
- 2.0: Unilateral partial hindlimb paralysis
- 2.5: Bilateral partial hindlimb paralysis
- 3.0: Complete bilateral hindlimb paralysis
- 3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness
- 4.0: Total paralysis of all four limbs (tetraplegia)
- 5.0: Moribund state or death

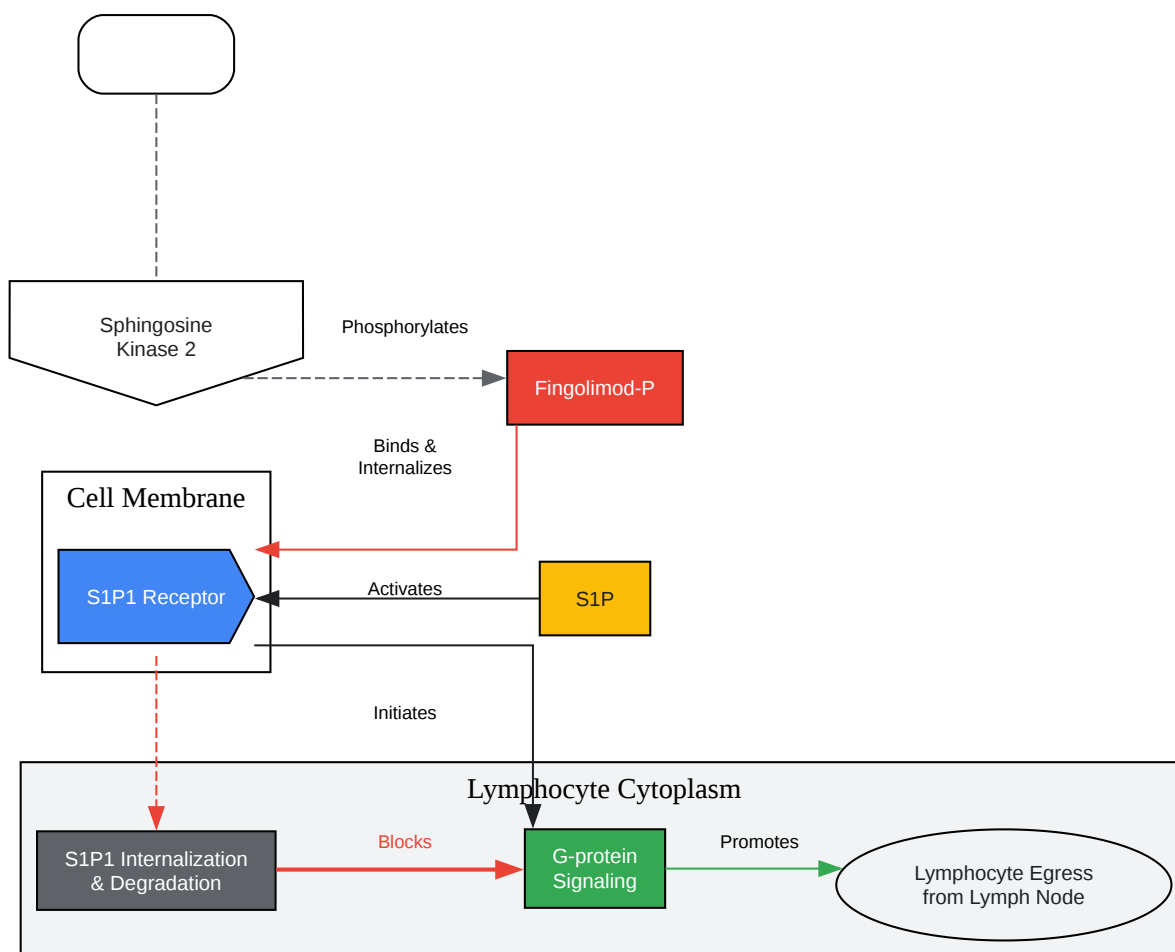
Protocol 4: Histological Analysis of CNS Tissue

Procedure:

- Tissue Collection: At the study endpoint, perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).

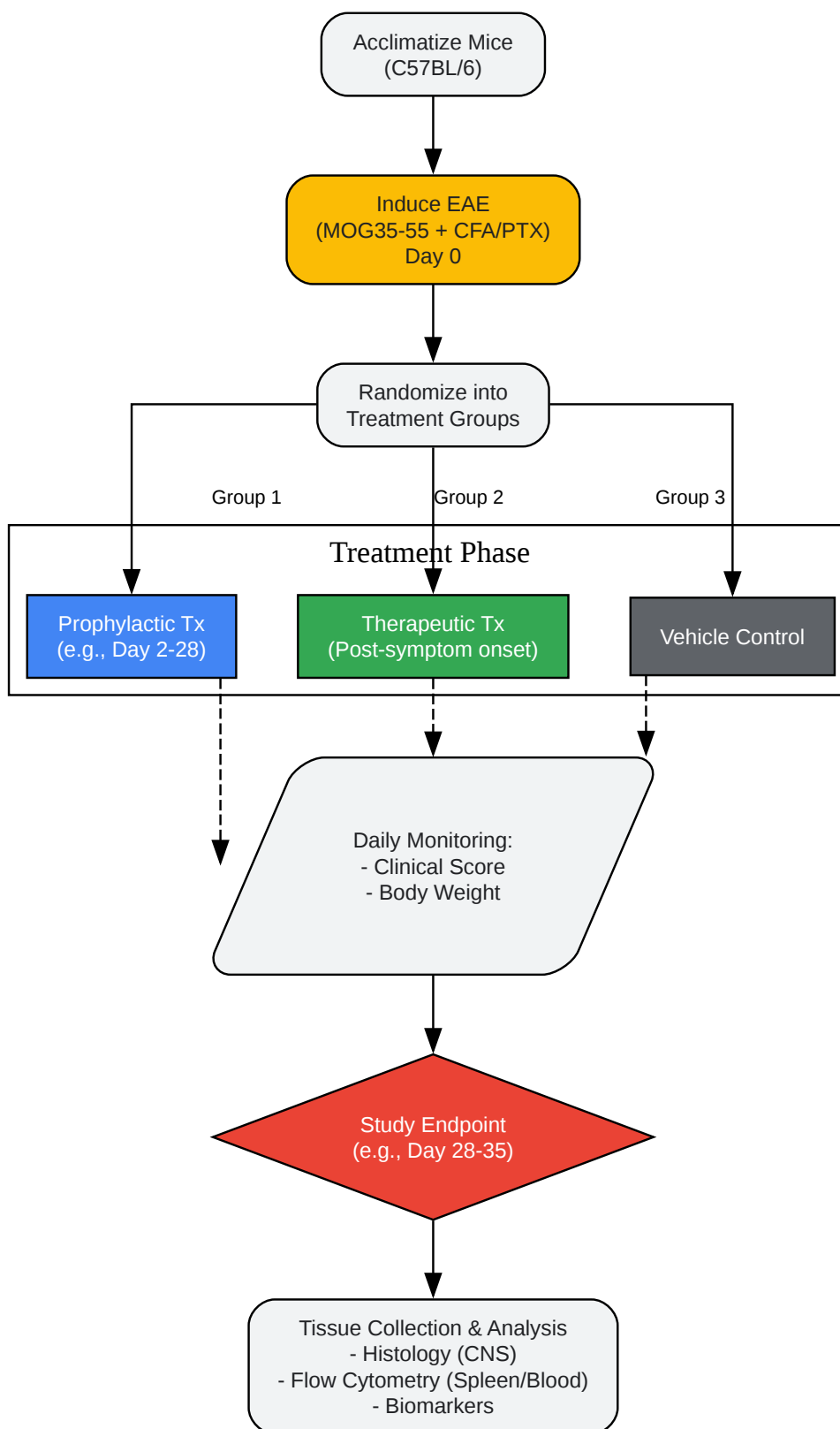
- Dissection: Carefully dissect the spinal cord and brain.
- Post-fixation and Processing: Post-fix the tissues in 4% PFA overnight, then process for paraffin embedding or cryosectioning.
- Staining:
 - Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates.
 - Demyelination: Use Luxol Fast Blue (LFB) stain, which stains myelin sheaths blue. Areas of demyelination will appear pale.
 - Astrogliosis: Perform immunohistochemistry (IHC) using an antibody against Glial Fibrillary Acidic Protein (GFAP).[8]
 - Microglial Activation: Perform IHC using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).[8]
- Analysis: Quantify the extent of infiltration, demyelination, and gliosis using microscopy and image analysis software.

Visualizations



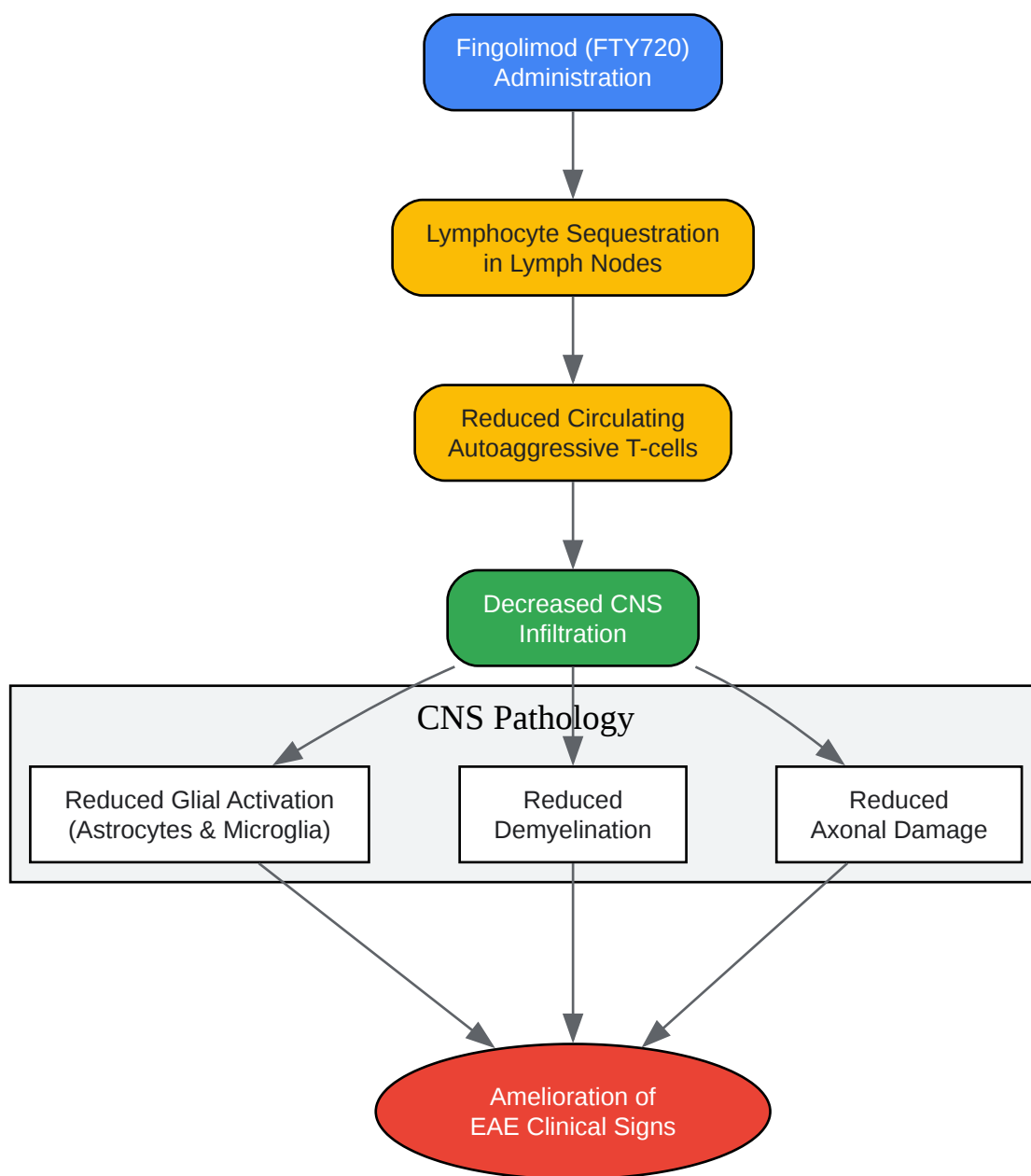
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Caption: Fingolimod's mechanism of action on the S1P1 receptor.



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Caption: Experimental workflow for a Fingolimod efficacy study in the EAE model.



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Caption: The therapeutic cascade of Fingolimod in ameliorating EAE pathology.

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